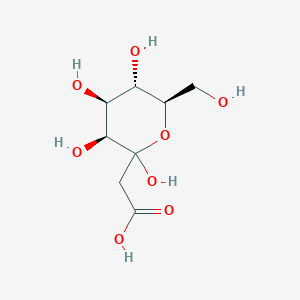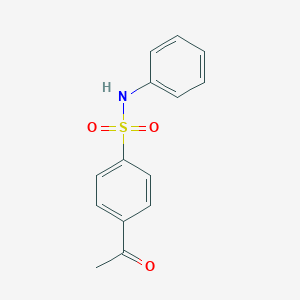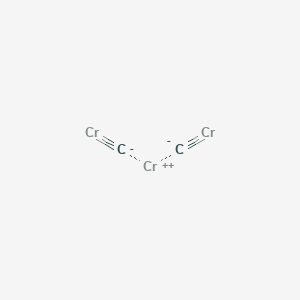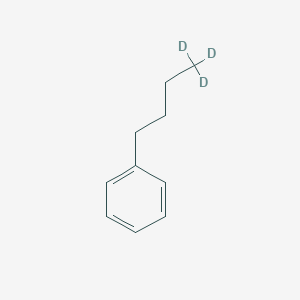
4,4,4-Trideuteriobutylbenzene
Descripción general
Descripción
4,4,4-Trideuteriobutylbenzene is a chemical compound with the molecular formula C10H14 and a molecular weight of 137.24 g/mol . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of a compound like 4,4,4-Trideuteriobutylbenzene can be studied using techniques such as Density Functional Theory . This allows for the calculation of various properties of the molecule, including its vibrational modes .Physical And Chemical Properties Analysis
Physical properties of a compound like 4,4,4-Trideuteriobutylbenzene can include characteristics such as mass, color, and volume . Chemical properties might include its reactivity, flammability, and susceptibility to corrosion .Aplicaciones Científicas De Investigación
Organic Optoelectronic Devices
4,4,4-Trideuteriobutylbenzene derivatives are utilized as π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices. The synthesis of such derivatives, including their silyl-substituted forms, has been achieved, revealing their potential in the development of advanced materials with desirable photophysical properties in both solution and solid states .
Advanced Oxidation Processes (AOPs)
In the field of water treatment, 4,4,4-Trideuteriobutylbenzene derivatives have been studied for their role in Advanced Oxidation Processes. These processes are crucial for the decomposition of non-biodegradable organic pollutants. The derivatives can be used in reductive methods, which serve as alternative or supplementary methods to oxidative degradation .
Coordination Polymer Electrode Materials
The compound has been used in the synthesis of coordination polymer precursors for supercapacitive studies. These studies are significant for electrode materials, especially around the framework-collapse point of Ni-based coordination polymers. The performance of these materials in electrochemical applications can be enhanced by maintaining the framework architecture during high-temperature activation .
Luminescence Sensitization in Metal-Organic Frameworks
4,4,4-Trideuteriobutylbenzene is involved in the synthesis of rare-earth metal–organic frameworks (RE-MOFs) that exhibit luminescence. Functionalization with this compound boosts the antenna effect, which is critical for the sensitization of rare-earth ions, leading to applications in tetracycline detection and other luminescent-based technologies .
Nonlinear Optical Properties
The compound has been used in the synthesis of new Zn(II) complexes, which are characterized for their nonlinear optical properties. These properties are essential for applications in photonics and optoelectronics, where the manipulation of light is crucial .
Photocatalytic Applications
In photocatalysis, 4,4,4-Trideuteriobutylbenzene derivatives are synthesized for their potential use in the degradation of pollutants. The photocatalytic reduction process follows specific mechanisms that are beneficial for environmental remediation and the development of sustainable technologies .
Mecanismo De Acción
Direcciones Futuras
The future directions of research involving compounds like 4,4,4-Trideuteriobutylbenzene could involve further exploration of their synthesis, properties, and potential applications . This could include the development of new synthetic methods, the discovery of novel properties, and the exploration of potential uses in various fields .
Propiedades
IUPAC Name |
4,4,4-trideuteriobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKPCBLVNKHBMX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trideuteriobutylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



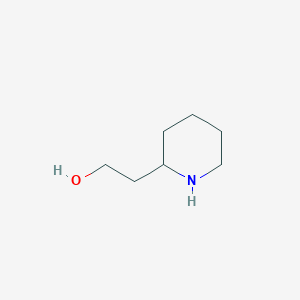
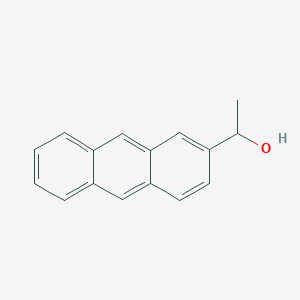

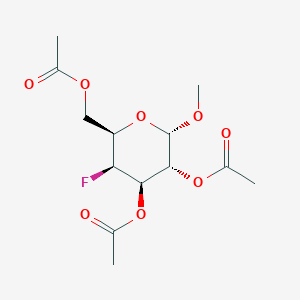
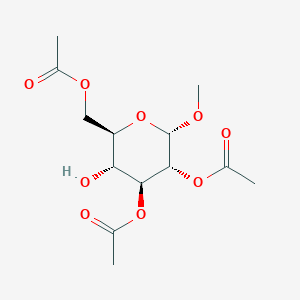

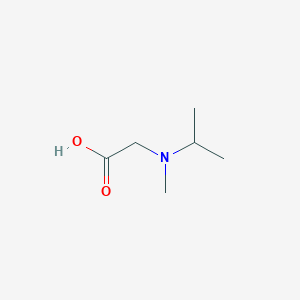

![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)


